1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine
CAS No.: 203662-88-8
Cat. No.: VC18516431
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203662-88-8 |
|---|---|
| Molecular Formula | C14H25NO5 |
| Molecular Weight | 287.35 g/mol |
| IUPAC Name | tert-butyl 4-(2-ethoxy-1-hydroxy-2-oxoethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H25NO5/c1-5-19-12(17)11(16)10-6-8-15(9-7-10)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3 |
| Standard InChI Key | CLBLGRHCIFLTCU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1CCN(CC1)C(=O)OC(C)(C)C)O |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) with two critical functional modifications:
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N-Terminal Boc Protection: The tert-butoxycarbonyl group (-O(CO)C(CH₃)₃) protects the piperidine nitrogen, enhancing stability during synthetic reactions .
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4-Position Substituent: At the fourth carbon, an ethoxycarbonyl-hydroxymethyl group (-CH₂-C(OH)(COOCH₂CH₃)) introduces both steric bulk and polar functionality, enabling diverse reactivity .
The molecular formula (C₁₄H₂₅NO₅) corresponds to a molar mass of 287.35 g/mol . While experimental data on density and boiling point remain unreported, analogous Boc-protected piperidines exhibit densities near 1.1 g/cm³ and boiling points approaching 300°C .
Spectroscopic Signatures
Though specific spectral data for this compound are unavailable, related Boc-piperidine derivatives show characteristic signals:
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¹H NMR: Boc group protons resonate at δ 1.4–1.5 ppm (singlet), while the piperidine ring protons appear between δ 1.6–3.5 ppm .
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IR: Strong carbonyl stretches (C=O) near 1700 cm⁻¹ from the Boc and ethoxycarbonyl groups .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine involves multi-step sequences leveraging classical organic transformations:
Michael Addition and Cyclization (Adapted from CN102070513A )
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Michael Addition: Benzylamine reacts with methyl acrylate in methanol to form a β-amino ester intermediate.
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Dieckmann Condensation: Intramolecular cyclization under basic conditions yields a piperidone intermediate.
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Decarboxylation: Treatment with concentrated HCl removes the carboxyl group, generating 1-benzyl-4-piperidone hydrochloride.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) and triethylamine installs the Boc group at the piperidine nitrogen .
Hydroxymethylation at C4
The ethoxycarbonyl-hydroxymethyl group is introduced via:
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Aldol Condensation: Reaction of 4-piperidone with ethyl glyoxylate, followed by reduction of the resulting ketone to a secondary alcohol .
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Oxidation-State Modulation: Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) may adjust oxidation states of intermediate alcohols .
Optimization Challenges
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Decarboxylation Efficiency: Excess HCl (6–12 molar equivalents) and elevated temperatures (80–100°C) are required to achieve complete decarboxylation in 4–8 hours .
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Crystallization Purity: Crude 1-benzyl-4-piperidone hydrochloride is purified via ethanol-water recrystallization (1:1–3 v/v) at 0–5°C, yielding >95% purity .
Physicochemical and Stability Profiles
Thermal and Solubility Properties
Reactivity and Functional Group Interactions
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Boc Deprotection: Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, regenerating the piperidine amine .
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Hydroxyl Group Reactivity: The secondary alcohol participates in esterifications, oxidations, or as a hydrogen-bond donor in molecular recognition .
Applications in Medicinal Chemistry and Drug Development
Role in Tuberculosis Inhibitor Synthesis
1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine is a precursor to N-{2-[1-(2-1H-indol-3-yl-acetyl)-piperidine-4-yl]-thiazole-4-carbonyl}-hydrazinecarboxylate, a Mycobacterium tuberculosis cell wall biosynthesis inhibitor . Key steps include:
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Thiazole Ring Formation: Cyclization with L-cysteine ethyl ester and subsequent MnO₂ oxidation yields 4-substituted thiazoles .
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Coupling Reactions: Amide bond formation links the piperidine-thiazole core to indole acetic acid derivatives .
Broader Utility in Organic Synthesis
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Peptide Mimetics: The Boc-protected amine and hydroxymethyl group enable incorporation into pseudopeptide scaffolds.
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Ligand Design: Chelating potential of the hydroxyl and carbonyl groups aids in metal-organic framework (MOF) synthesis.
Future Directions and Research Opportunities
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Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for chiral drug candidates.
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Biological Screening: Evaluating standalone antimicrobial or anticancer activity given its structural similarity to known inhibitors .
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Green Chemistry Approaches: Replacing toxic reagents (e.g., HCl, Pd/C) with biocatalytic or photocatalytic alternatives.
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